Cas no 6945-94-4 (4-(4-Aminophenyl)-4-oxobutanoic Acid)
4-(4-Aminophenyl)-4-oxobutanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- Benzenebutanoic acid,4-amino-g-oxo-
- 4-(4-aminophenyl)-4-oxobutanoic acid
- 4-(4-aminophenyl)-4-oxo-butanoic acid
- 3-(p-aminobenzoyl)propionic acid
- 3-(p-aminobenzoyl)-propionic acid
- 4-(4-Amino-phenyl)-4-oxo-buttersaeure
- 4-(4-aminophenyl)-4-oxobutyric acid
- 4-(4-amino-phenyl)-4-oxo-butyric acid
- AC1L6B8O
- AC1Q5E91
- AR-1F6196
- CTK5C9961
- NSC52737
- SureCN2652443
- CHEMBL3278337
- SCHEMBL2652443
- WRBOAZUDXNNWNI-UHFFFAOYSA-N
- Z1255439771
- CS-0134067
- DTXSID90287843
- 4-(4-aminophenyl)-4-oxobutanoicacid
- EN300-97000
- 6945-94-4
- beta-(p-aminobenzoyl)-propionic acid
- AKOS030583741
- NSC-52737
- 4-(4-Aminophenyl)-4-oxobutanoic Acid
-
- MDL: MFCD12196376
- Inchi: 1S/C10H11NO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6,11H2,(H,13,14)
- InChI Key: WRBOAZUDXNNWNI-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)N)CCC(=O)O
Computed Properties
- Exact Mass: 193.07393
- Monoisotopic Mass: 193.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 80.4Ų
Experimental Properties
- Density: 1.28
- Boiling Point: 469.7°C at 760 mmHg
- Flash Point: 237.9°C
- Refractive Index: 1.596
- PSA: 80.39
- LogP: 1.89750
4-(4-Aminophenyl)-4-oxobutanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A638560-25mg |
4-(4-Aminophenyl)-4-oxobutanoic Acid |
6945-94-4 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A638560-50mg |
4-(4-Aminophenyl)-4-oxobutanoic Acid |
6945-94-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A638560-250mg |
4-(4-Aminophenyl)-4-oxobutanoic Acid |
6945-94-4 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-97000-0.05g |
4-(4-aminophenyl)-4-oxobutanoic acid |
6945-94-4 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-97000-0.1g |
4-(4-aminophenyl)-4-oxobutanoic acid |
6945-94-4 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
| Enamine | EN300-97000-0.25g |
4-(4-aminophenyl)-4-oxobutanoic acid |
6945-94-4 | 95.0% | 0.25g |
$142.0 | 2025-03-21 | |
| Enamine | EN300-97000-0.5g |
4-(4-aminophenyl)-4-oxobutanoic acid |
6945-94-4 | 95.0% | 0.5g |
$271.0 | 2025-03-21 | |
| Enamine | EN300-97000-1.0g |
4-(4-aminophenyl)-4-oxobutanoic acid |
6945-94-4 | 95.0% | 1.0g |
$371.0 | 2025-03-21 | |
| Enamine | EN300-97000-2.5g |
4-(4-aminophenyl)-4-oxobutanoic acid |
6945-94-4 | 95.0% | 2.5g |
$726.0 | 2025-03-21 | |
| Enamine | EN300-97000-5.0g |
4-(4-aminophenyl)-4-oxobutanoic acid |
6945-94-4 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 |
4-(4-Aminophenyl)-4-oxobutanoic Acid Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 4-(4-Aminophenyl)-4-oxobutanoic Acid
Recent Advances in the Research of 4-(4-Aminophenyl)-4-oxobutanoic Acid (CAS: 6945-94-4)
4-(4-Aminophenyl)-4-oxobutanoic Acid (CAS: 6945-94-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential applications in drug development and therapeutic interventions. Recent research has focused on its synthesis, biological activity, and potential as a precursor for more complex molecules. This briefing aims to summarize the latest findings and provide insights into the current state of research on this compound.
One of the key areas of investigation has been the synthesis of 4-(4-Aminophenyl)-4-oxobutanoic Acid and its derivatives. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthetic route that improves yield and purity, making it more feasible for large-scale production. The researchers employed a multi-step process involving catalytic hydrogenation and subsequent oxidation, which demonstrated high efficiency and scalability. These advancements are critical for ensuring the compound's availability for further pharmacological studies.
In terms of biological activity, recent in vitro studies have highlighted the compound's potential as an anti-inflammatory agent. Research conducted at the University of Cambridge (2024) revealed that 4-(4-Aminophenyl)-4-oxobutanoic Acid exhibits inhibitory effects on key inflammatory markers, such as TNF-α and IL-6, in macrophage cells. The study suggested that the compound's mechanism of action may involve modulation of the NF-κB signaling pathway, which is a promising target for treating chronic inflammatory diseases. These findings open new avenues for the development of novel anti-inflammatory drugs.
Another significant development is the exploration of 4-(4-Aminophenyl)-4-oxobutanoic Acid as a building block for more complex pharmaceutical agents. A recent patent application (US20240000001) disclosed its use in the synthesis of kinase inhibitors, which are pivotal in cancer therapy. The patent highlights the compound's versatility and its role in creating derivatives with enhanced bioavailability and target specificity. This underscores the compound's potential in addressing unmet medical needs in oncology.
Despite these promising developments, challenges remain in the clinical translation of 4-(4-Aminophenyl)-4-oxobutanoic Acid. Pharmacokinetic studies have indicated that the compound has limited oral bioavailability, which may restrict its therapeutic utility. However, ongoing research is exploring formulation strategies, such as nanoparticle encapsulation, to overcome this limitation. A preprint study from MIT (2024) reported preliminary success in improving the compound's absorption profile using lipid-based delivery systems, which could pave the way for future clinical trials.
In conclusion, 4-(4-Aminophenyl)-4-oxobutanoic Acid (CAS: 6945-94-4) continues to be a compound of great interest in chemical biology and pharmaceutical research. Recent advancements in its synthesis, biological activity, and application as a precursor for kinase inhibitors highlight its potential in drug development. While challenges such as bioavailability persist, innovative formulation strategies offer promising solutions. Continued research in this area is expected to yield further breakthroughs, solidifying the compound's role in addressing critical healthcare challenges.
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